REACTION_SMILES
|
[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[CH:18]([Cl:19])([Cl:20])[Cl:21].[Cu:28][I:29].[F:1][c:2]1[cH:3][cH:4][c:5]([CH:6]=[CH2:7])[cH:8][cH:9]1.[N+:10](=[N-:11])=[CH:12][C:13](=[O:14])[O:15][CH2:16][CH3:17].[O-:31][C:32]([CH3:33])=[O:34].[O-:35][C:36]([CH3:37])=[O:38].[Pd+2:30]>>[F:1][c:2]1[cH:3][cH:4][c:5]([CH:6]2[CH2:7][CH:12]2[C:13](=[O:14])[O:15][CH2:16][CH3:17])[cH:8][cH:9]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
ClC(Cl)Cl
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Name
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[Cu]I
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cu]I
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=Cc1ccc(F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C=[N+]=[N-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CC1c1ccc(F)cc1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[CH:18]([Cl:19])([Cl:20])[Cl:21].[Cu:28][I:29].[F:1][c:2]1[cH:3][cH:4][c:5]([CH:6]=[CH2:7])[cH:8][cH:9]1.[N+:10](=[N-:11])=[CH:12][C:13](=[O:14])[O:15][CH2:16][CH3:17].[O-:31][C:32]([CH3:33])=[O:34].[O-:35][C:36]([CH3:37])=[O:38].[Pd+2:30]>>[F:1][c:2]1[cH:3][cH:4][c:5]([CH:6]2[CH2:7][CH:12]2[C:13](=[O:14])[O:15][CH2:16][CH3:17])[cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
[Cu]I
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=Cc1ccc(F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C=[N+]=[N-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CC1c1ccc(F)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |